molecular formula C13H13BO2 B8200214 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane

2-(Naphthalen-2-yl)-1,3,2-dioxaborinane

Cat. No. B8200214
M. Wt: 212.05 g/mol
InChI Key: QRSISWYMCMIZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-2-yl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C13H13BO2 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Supramolecular Chemistry and Other Applications : Naphthalene diimides, a related compound, are used in supramolecular chemistry, sensors, molecular switching devices, ion-channels, gelators, catalysis, medicinal applications, and artificial photosynthesis (Kobaisi et al., 2016).

  • Potential as a Biologically Active Drug : The high antioxidant value of certain naphthalene derivatives suggests potential as biologically active drugs (Ulaş, 2020).

  • Supramolecular Systems : These derivatives can serve as components or building blocks in supramolecular systems (Ohta, Goto, & Endo, 2005).

  • Diazaborinanes Research : 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane is part of a series of diazaborinanes with substitutions in the nitrogen-boron heterocycle (Slabber, Akerman, & Robinson, 2011).

  • Catalysis and Organic Synthesis : The compound is involved in thermal cyclization processes important in organic synthesis (Alajarín et al., 2013).

  • Electrochromic Devices : Naphthalene diimide-based materials are used in electrochromic devices like smart windows due to their ability to switch from transparent to dark (AlKaabi, Wade, & Dincǎ, 2016).

  • Chirality Transfer in Organic Chemistry : The enantioselective [2,3]-Wittig rearrangement of certain naphthalene derivatives can transfer chirality to alcohols, a significant reaction in organic chemistry (Sasaki et al., 2005).

  • Organic Field-Effect Transistors : Fluorinated naphthalene diimides have been applied in n-type organic field-effect transistors (Yuan et al., 2016).

  • Radioactive Compound Synthesis : The synthesis of [18F]FDDNP, a radioactive compound, has been studied for its specific activity and radiochemical yield (Klok et al., 2008).

  • Anti-Parkinson's Activity : Thiazolidinone derivatives of naphthalene have shown significant anti-Parkinson's activity in experimental models (Gomathy et al., 2012).

properties

IUPAC Name

2-naphthalen-2-yl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSISWYMCMIZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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